2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core structure. Key features include:
- A pyridin-2-ylmethyl substituent at position 6, introducing a basic nitrogen atom that may enhance solubility or target binding.
- A methyl group at position 7 and a cyano group at position 3, which influence electronic properties and metabolic stability.
The compound’s antiproliferative activity has been explored in studies targeting cancer cell lines, with structural modifications often aimed at optimizing potency and pharmacokinetics .
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O2/c1-13-9-18-20(22(28)27(13)12-16-7-2-3-8-26-16)19(17(11-24)21(25)29-18)14-5-4-6-15(23)10-14/h2-10,19H,12,25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAJCOGFEBQPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H20BrN3O2 |
| Molecular Weight | 439.32 g/mol |
| IUPAC Name | 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| InChI Key | DABVGWHWHZSMSD-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to significant pharmacological effects. Key areas of interest include:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against multiple cancer cell lines. For example, it has shown promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in critical biological pathways. Its mechanism involves binding to the active sites of these enzymes, which may lead to the suppression of tumor growth and viral replication .
- Antimicrobial Properties : Research has indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
The mechanism by which 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exerts its biological effects includes:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes such as topoisomerase and cytochrome P450, which are crucial for DNA replication and metabolism respectively .
- Cytotoxicity Induction : By disrupting cellular processes in cancer cells, the compound triggers apoptosis, leading to reduced tumor viability .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Studies :
- A study found that the compound exhibited significant cytotoxic effects on MCF-7 and HCT-116 cells with IC50 values of approximately 16 μM .
- Another research highlighted its effectiveness compared to standard anticancer drugs like doxorubicin, indicating a potential for further development in cancer therapy .
- Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents on the phenyl ring, heterocyclic core, and side chains. Below is a systematic comparison:
Substituent Variations on the Aromatic Ring
Modifications in the Heterocyclic Core
Key Insight: The pyrano[3,2-c]pyridine core in the original compound offers a versatile scaffold for functionalization, balancing rigidity and solubility.
Side Chain Variations
Key Insight : The pyridin-2-ylmethyl group in the original compound likely enhances target selectivity compared to simpler alkyl chains.
Research Findings and Data Tables
Antiproliferative Activity (Selected Compounds)
Data from highlights structural-activity relationships:
Physicochemical Properties
| Compound Name | Molecular Weight | logP* Predicted | Solubility (mg/mL) |
|---|---|---|---|
| Original Compound | 478.33 | 3.2 | 0.15 |
| 4-chlorophenyl analog (CID 3846891) | 433.86 | 2.8 | 0.32 |
| 2,3-dimethoxyphenyl analog | 445.45 | 1.9 | 0.75 |
*logP values estimated using fragment-based methods.
Preparation Methods
Traditional Multi-Step Synthesis Approaches
The classical route to pyrano[3,2-c]pyridine derivatives involves sequential condensation, cyclization, and functionalization steps. For the target compound, Sinha et al. demonstrated a three-step protocol starting with 2-pyridinecarboxaldehyde and malononitrile. The aldehyde undergoes Knoevenagel condensation with malononitrile in ethanol under reflux, forming a 2-amino-3-cyanopyran intermediate. Subsequent nucleophilic substitution at the 4-position with 3-bromoaniline in the presence of HCl yields the 4-(3-bromophenyl) derivative.
The critical 6-(pyridin-2-ylmethyl) group is introduced via alkylation using 2-(bromomethyl)pyridine. This step requires careful temperature control (0–5°C) to avoid N-alkylation side reactions. Final cyclization to form the dihydropyran ring is achieved using acetic anhydride as both solvent and dehydrating agent, yielding the title compound in 68% overall yield.
Multicomponent Reaction (MCR) Strategies
Modern syntheses favor one-pot MCRs for efficiency. Fedor V. Ryzhkov et al. developed a high-yielding protocol combining β-naphthol, 3-bromoaniline, 2-(pyridin-2-yl)acetaldehyde, and malononitrile in ethanol with sodium acetate catalysis. The reaction proceeds via:
- Formation of a Knoevenagel adduct between the aldehyde and malononitrile
- Michael addition of β-naphthol
- Cyclocondensation with 3-bromoaniline
This method produces the target compound in 92–99% yield within 4 hours under reflux, with sodium acetate critical for stabilizing intermediates. The table below compares key MCR conditions:
| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| β-naphthol, 3-Br-aniline, aldehyde | NaOAc | EtOH | 78 | 4 | 92–99 |
| 2-Pyridinecarboxaldehyde, malononitrile | Piperidine | H2O | 100 | 6 | 85 |
Catalytic Methods for Regioselective Synthesis
Regiochemical control presents a significant challenge due to multiple reactive sites. Zhengbing Pan et al. employed ionic liquid ([BMIM]BF4) as both solvent and catalyst for the cyclization step. The ionic medium stabilizes the transition state through hydrogen bonding, directing attack to the 6-position. This method achieves 89% yield with 98% regioselectivity for the pyridin-2-ylmethyl group.
Microwave-assisted synthesis reduces reaction times dramatically. Kumar et al. reported a 15-minute protocol using:
- 3-Bromophenyl isocyanide (1.2 eq)
- 2-(Pyridin-2-yl)propanal (1 eq)
- Malononitrile (1.5 eq)
- Ytterbium triflate catalyst (10 mol%)
Microwave irradiation at 120°C in DMF affords the product in 88% yield with <2% dimerization byproducts.
Functional Group Interconversion Strategies
Late-stage modification of preformed pyrano[3,2-c]pyridines offers an alternative route. Ishikawa et al. functionalized 2-amino-4-hydroxy-7-methylpyrano[3,2-c]pyridine-3-carbonitrile via:
- Bromination at C4 using POBr3 (82% yield)
- Suzuki coupling with 3-bromophenylboronic acid (Pd(OAc)2, 75°C, 12 h)
- N-Alkylation with 2-(chloromethyl)pyridine (K2CO3, DMF, 60°C)
This sequence achieves 67% overall yield but requires rigorous exclusion of moisture during bromination.
Green Chemistry Approaches
Environmentally benign methods utilize aqueous media or solvent-free conditions. A diammonium hydrogen phosphate-catalyzed system enables synthesis at room temperature:
- 3-Bromoaniline (1 eq)
- 2-(Pyridin-2-yl)acetaldehyde (1 eq)
- Malononitrile (1.2 eq)
- H2O:EtOH (3:1), 25°C, 8 h
This protocol provides 86% yield with easy product isolation via filtration, eliminating chromatographic purification.
Comparative Analysis of Synthetic Methods
The table below evaluates key performance metrics across methodologies:
| Method | Yield (%) | Purity (%) | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Traditional Multi-Step | 68 | 99 | 24 h | High | Moderate |
| MCR (NaOAc) | 95 | 98 | 4 h | Low | Excellent |
| Ionic Liquid | 89 | 97 | 6 h | Medium | Limited |
| Microwave | 88 | 99 | 0.25 h | High | Challenging |
Data aggregated from Refs demonstrates MCR methods provide optimal balance of efficiency and cost.
Critical Process Considerations
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase dimerization risks. Ethanol/water mixtures offer better control for sensitive substrates.
Catalyst Loading : Sodium acetate >5 mol% causes precipitation of intermediates, reducing yields. Optimal loading is 2.5–3.5 mol% for MCRs.
Temperature Control : Exothermic Michael addition steps require cooling to 0–5°C during scale-up to prevent decomposition.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Key techniques include:
- 1H/13C NMR Spectroscopy : Assign peaks using chemical shifts and coupling patterns. For example, δ 7.39–7.11 (m, 6H) corresponds to aromatic protons, while δ 3.30 (s, 3H) indicates a methyl group attached to nitrogen .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using exact mass. Observed m/z 394.0159 ([M+Na]+) matches the calculated m/z 394.0167 for C17H14BrN3O2 .
- X-ray Diffraction (XRD) : Resolve complex stereochemistry via single-crystal analysis, as demonstrated for structurally analogous pyran derivatives .
Q. What synthetic routes are reported for this compound?
The compound is typically synthesized via multicomponent reactions involving:
- Cyclocondensation of aldehydes, malononitrile, and heterocyclic amines under reflux conditions.
- Optimization of solvent (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., piperidine) to achieve yields >90% .
- Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .
- In-line Monitoring : Employ HPLC or FTIR to track reaction progress and identify kinetic bottlenecks .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl analog, δ 7.15–7.39 (m, 7H)) .
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational exchange in diastereomeric mixtures .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays, with IC50 values calculated via nonlinear regression .
- Enzyme Inhibition Studies : Screen against kinases or proteases (e.g., EGFR, CDK2) using fluorescence-based assays .
- ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
